Structural Scaffold Divergence: FT-1101 Is Unrelated to the JQ1 Chemotype Shared by Most Clinical-Stage BET Inhibitors
FT-1101 was identified through a protein structure-guided drug design campaign specifically aimed at discovering acetyl-lysine mimetics structurally unrelated to the (+)-JQ1 thienotriazolodiazepine chemotype [1]. In contrast, the clinical-stage BET inhibitors OTX015, I-BET762, CPI-0610, and TEN-010 are all structural analogs of (+)-JQ1, sharing the same core scaffold [2]. This fundamental chemical divergence means FT-1101 occupies a distinct region of BET inhibitor chemical space. For procurement decisions, this matters because FT-1101 offers a non-JQ1-derived chemical starting point for medicinal chemistry optimization, a distinct intellectual property position, and a different potential metabolite and off-target profile compared to JQ1-class compounds [1].
| Evidence Dimension | Chemical scaffold identity and relationship to JQ1 |
|---|---|
| Target Compound Data | Structurally unrelated to (+)-JQ1; distinct chemotype derived from protein structure-guided design (Chemical name: Methanone, [(2S)-5-(cyclobutyloxy)-3,4-dihydro-2-methyl-6-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-1(2H)-quinolinyl]cyclopropyl) |
| Comparator Or Baseline | OTX015, I-BET762, CPI-0610, and TEN-010 are all structural analogs of (+)-JQ1 (thienotriazolodiazepine scaffold) |
| Quantified Difference | Discrete scaffold class difference: FT-1101 belongs to a structurally unrelated chemical series vs. JQ1-analog series (0% scaffold similarity) |
| Conditions | Structural comparison based on disclosed chemical structures and published classifications in peer-reviewed literature |
Why This Matters
For programs requiring a non-JQ1-class BET inhibitor probe or lead compound—whether to circumvent JQ1-class-specific intellectual property, explore distinct scaffold-driven pharmacology, or avoid JQ1-class-specific metabolic liabilities—FT-1101 is one of the few clinically characterized options with a fully distinct chemotype.
- [1] Millan DS, et al. FT-1101: A Structurally Distinct Pan-BET Bromodomain Inhibitor with Activity in Preclinical Models of Hematologic Malignancies. Blood. 2015;126(23):1367. View Source
- [2] Jia Y, Chng WJ, Zhou J. Super-enhancers: critical roles and therapeutic targets in hematologic malignancies. Journal of Hematology & Oncology. 2019;12:77. doi:10.1186/s13045-019-0757-y (Table 1: Drug name, structure classification as 'Unrelated to JQ1' for FT-1101 vs. 'An analog of JQ1' for TEN-010/RO6870810) View Source
